

# Structural elucidation of amyl salicylate using combined spectroscopic techniques

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A comprehensive guide to the structural elucidation of **amyl salicylate**, this document outlines the application of combined spectroscopic techniques for unambiguous characterization. It is intended for researchers, scientists, and professionals in drug development, providing a comparative analysis of different spectroscopic methods with supporting data and detailed experimental protocols.

# Structural Elucidation of Amyl Salicylate: A Combined Spectroscopic Approach

Amyl salicylate (pentyl 2-hydroxybenzoate) is an organic compound used in fragrances and cosmetics.[1][2] Its structural confirmation is crucial for quality control and research purposes. A combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provides a powerful toolkit for its complete structural analysis.

### Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[3] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Key IR Absorptions for Amyl Salicylate:



Wavenumber (cm⁻¹)	Bond	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid (intramolecular H-bond)
~3200	O-H stretch	Phenolic hydroxyl group
3100-3000	C-H stretch	Aromatic C-H
2960-2850	C-H stretch	Aliphatic C-H (amyl group)
~1680	C=O stretch	Ester carbonyl
~1610, 1485	C=C stretch	Aromatic ring
~1250	C-O stretch	Ester linkage

Data inferred from typical IR absorption ranges and spectra of similar salicylate esters.[4]

Comparison with other Salicylate Esters: The IR spectra of different salicylate esters are quite similar in the functional group region. However, the "fingerprint region" (below 1500 cm<sup>-1</sup>) can show unique patterns that help differentiate between them, particularly in the C-H bending and C-O stretching regions.[5][6] For example, the pattern of C-H bending vibrations for the alkyl chain will differ between methyl, ethyl, and **amyl salicylates**.[4][7]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[8]

<sup>1</sup>H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected <sup>1</sup>H NMR Data for **Amyl Salicylate**:



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.8	Singlet	1H	Phenolic -OH
~7.8	Doublet of doublets	1H	Aromatic H (adjacent to -COOR)
~7.4	Triplet of doublets	1H	Aromatic H
~6.9	Doublet	1H	Aromatic H
~6.8	Triplet	1H	Aromatic H
~4.3	Triplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~1.7	Multiplet	2H	-O-CH2-CH2-CH2-
~1.4	Multiplet	4H	-CH2-CH2CH2-CH3
~0.9	Triplet	3H	-CH₂-CH₃

Chemical shifts are estimated based on typical values for salicylates and alkyl chains.[5][9][10]

<sup>13</sup>C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments in the molecule.

<sup>13</sup>C NMR Data for **Amyl Salicylate**:



Chemical Shift (δ, ppm)	Assignment
~170	C=O (Ester carbonyl)
~161	Aromatic C-OH
~136	Aromatic C-H
~130	Aromatic C-H
~119	Aromatic C-H
~117	Aromatic C-H
~112	Aromatic C-COOR
~65	-O-CH <sub>2</sub> -
~29	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~28	-CH2-CH2-CH2-
~22	-CH2-CH2-CH3
~14	-CH₃

Data obtained from SpectraBase.[11]

Comparison with other Salicylate Esters: NMR is excellent for distinguishing between salicylate esters.[5][6] For instance, methyl salicylate would show a sharp singlet for the methoxy group (-OCH<sub>3</sub>) at around 3.9 ppm in the <sup>1</sup>H NMR spectrum and a corresponding signal around 52 ppm in the <sup>13</sup>C NMR spectrum.[9][12] Ethyl salicylate would show a quartet and a triplet for the ethyl group.[10] The complexity of the aliphatic signals in both <sup>1</sup>H and <sup>13</sup>C NMR spectra directly corresponds to the length and branching of the alkyl chain.

## **Mass Spectrometry (MS)**

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.[3] For **amyl salicylate** (C<sub>12</sub>H<sub>16</sub>O<sub>3</sub>), the exact mass is 208.110 g/mol .[11]

Key Fragments in the Mass Spectrum of Amyl Salicylate:



m/z	lon	Significance
208	[M] <sup>+</sup>	Molecular Ion
138	[M - C5H10] <sup>+</sup>	Loss of pentene via McLafferty rearrangement
121	[C7H5O2] <sup>+</sup>	Salicyloyl cation
120	[C7H4O2] <sup>+</sup>	Ion from loss of a proton from the phenolic group
92	[C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>	Fragment from the aromatic ring
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	Fragment from the amyl chain

#### Data obtained from PubChem.[13]

Comparison with other Salicylate Esters: The molecular ion peak is a clear differentiator between salicylates with different alkyl esters. For example, methyl salicylate has a molecular weight of 152.15 g/mol and ethyl salicylate is 166.17 g/mol .[7] The fragmentation patterns are also distinct. While all salicylates will show characteristic fragments for the salicylate moiety (e.g., m/z 120, 121, 92), the fragments corresponding to the alkyl chain will differ.

## **Experimental Protocols**

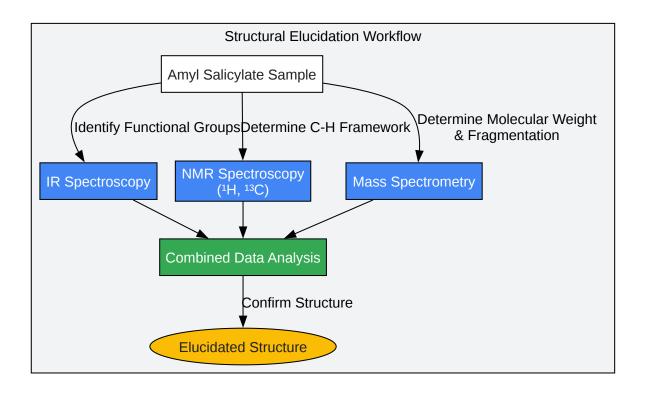
- 1. Sample Preparation: A sample of **amyl salicylate** is dissolved in a suitable solvent. For NMR, deuterated chloroform (CDCl<sub>3</sub>) is a common choice. For IR, the sample can be analyzed neat (as a thin film) or dissolved in a solvent like carbon tetrachloride (CCl<sub>4</sub>). For GC-MS, the sample is typically diluted in a volatile solvent like dichloromethane or hexane.
- 2. IR Spectroscopy (FTIR): A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000 to 400 cm<sup>-1</sup>. A background spectrum of the clean plates is taken first and subtracted from the sample spectrum.



- 3. NMR Spectroscopy: Approximately 5-10 mg of **amyl salicylate** is dissolved in about 0.6 mL of CDCl<sub>3</sub> containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 or 500 MHz).
- 4. Mass Spectrometry (GC-MS): A dilute solution of **amyl salicylate** is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the sample from any impurities. As the **amyl salicylate** elutes from the GC column, it enters the MS, where it is ionized (typically by electron impact, EI), and the resulting fragments are separated by their mass-to-charge ratio.

# **Workflow for Combined Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the structural elucidation of **amyl** salicylate using a combined spectroscopic approach.





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Caption: Workflow for structural elucidation.

#### Conclusion

The structural elucidation of **amyl salicylate** is most effectively and reliably achieved through the combined use of IR, NMR, and Mass Spectrometry. While each technique provides valuable pieces of the structural puzzle, their synergistic application allows for an unambiguous confirmation of the molecule's identity. IR spectroscopy identifies the key functional groups, NMR spectroscopy maps out the precise carbon-hydrogen framework and connectivity, and mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. This integrated approach represents a cornerstone of modern chemical analysis and is indispensable in research and quality assurance settings.

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